molecular formula C7H8BrNO3 B1354491 Ethyl 5-bromo-3-methylisoxazole-4-carboxylate CAS No. 25786-74-7

Ethyl 5-bromo-3-methylisoxazole-4-carboxylate

Cat. No. B1354491
CAS RN: 25786-74-7
M. Wt: 234.05 g/mol
InChI Key: AINLNLOATKLFMW-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3-methylisoxazole-4-carboxylate (EBC) is a synthetic organic compound that has been studied extensively for its potential applications in the fields of chemistry, biochemistry, and pharmacology. EBC is a brominated isoxazole derivative, and it has been found to possess a number of interesting properties, including the ability to act as an inhibitor of several enzymes, a proton scavenger, and a radical scavenger. This compound has been the subject of numerous studies, with the aim of understanding its structure, reactivity, and potential applications.

Scientific Research Applications

Synthesis and Chemical Applications

Ethyl 5-bromo-3-methylisoxazole-4-carboxylate serves as a key intermediate in the synthesis of various organic compounds. For instance, it is used in the synthesis of 5-substituted isoxazole-4-carboxylic esters, which are starting materials for biomimetic synthesis of α-cyclopiazonic acid, highlighting its role in facilitating complex organic syntheses (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007). Moreover, it has been utilized in the synthesis of [1,2,3]Triazolo[1,5-a]quinoline, showcasing its versatility in chemical reactions (Pokhodylo & Obushak, 2019).

Biochemical Research and Drug Development

In the realm of biochemical research and drug development, Ethyl 5-bromo-3-methylisoxazole-4-carboxylate has been studied for its potential applications. It's been investigated for its peculiar behavior during deamination, which is critical for understanding its chemical properties and potential applications in developing immunomodulatory agents (Ryng & Szostak, 2009). Additionally, derivatives of Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates have been explored for their potential in forming chiral 2-aminoalkyloxazole-5-carboxylates, which may have implications in medicinal chemistry (Cox, Prager, Svensson, & Taylor, 2003).

Industrial Applications

From an industrial perspective, ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, synthesized from a derivative of Ethyl 5-bromo-3-methylisoxazole-4-carboxylate, is a crucial intermediate for the insecticide chlorantraniliprole, indicating its significance in the production of agrochemicals (Zhi-li, 2007).

properties

IUPAC Name

ethyl 5-bromo-3-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO3/c1-3-11-7(10)5-4(2)9-12-6(5)8/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINLNLOATKLFMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-3-methylisoxazole-4-carboxylate

CAS RN

25786-74-7
Record name ethyl 5-bromo-3-methyl-1,2-oxazole-4-carboxylate
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